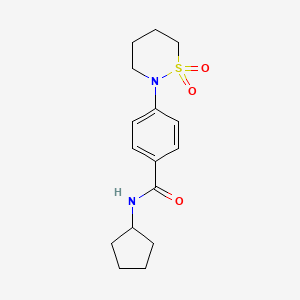

![molecular formula C17H21N5O2 B2815603 N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-78-5](/img/structure/B2815603.png)

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

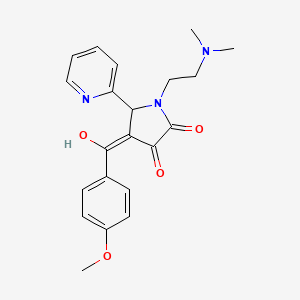

“N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a phenyl group and two 2-methoxyethylamine groups .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized via palladium-catalyzed Buchwald-Hartwig amination reactions . This involves reacting aryl and heteroaryl halides with amines .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound's derivatives are synthesized through various chemical reactions, offering insights into their structural properties and potential applications in different fields. For instance, Makarov et al. (2003) investigated the synthesis of pyrazolo[3,4-d]pyrimidines, exploring the reaction of related compounds with different amines, revealing the formation of pyrazolo[3,4-d]pyrimidines and N,N-dimethylformamidine derivatives (Makarov et al., 2003).

Efficient acid catalytic synthesis methods have been developed, as demonstrated by Tsai et al. (2018), who treated 1H-pyrazol-5-yl-N,N-dimethylformamidine with various aminating agents including cyanamide, in acidic solution at reflux, indicating cyanamide and methanesulfonic acid as the best aminating agent and acid-mediated solvent (Tsai et al., 2018).

Rahmouni et al. (2014) synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines by treating 5-aminopyrazole-4-carbonitriles with formamide, further reacting with cyclic anhydrides and primary amines to form various derivatives, which were then characterized using techniques like NMR and HRMS (Rahmouni et al., 2014).

Biological Activities

Some derivatives exhibit significant antibacterial activity, as shown in the work by Rahmouni et al. (2014), where the antibacterial potential of the synthesized compounds was evaluated (Rahmouni et al., 2014).

Titi et al. (2020) conducted a study synthesizing pyrazole derivatives, where they characterized these compounds and evaluated their antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity, with some compounds showing promising results against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Novel Synthesis Methods

- Novel synthesis methods for related compounds have been developed, offering efficient and eco-friendly approaches to create derivatives with potential biological activity, as demonstrated by Ranganath et al. (2011), who synthesized a series of 2-substituted-aminomethyl-8-phenyl-pyrazolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-4(1H)-ones using an eco-friendly route (Ranganath et al., 2011).

Propiedades

IUPAC Name |

N,N-bis(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-23-10-8-21(9-11-24-2)16-15-12-20-22(17(15)19-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFQVAZXSVGOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2815523.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815525.png)

![4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2815530.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2815540.png)

![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol](/img/structure/B2815541.png)